molecular formula C15H17N3O2 B12941119 N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-81-8

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12941119
CAS No.: 62366-81-8
M. Wt: 271.31 g/mol
InChI Key: WQXOSOLTBMSHIK-UHFFFAOYSA-N
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Description

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the nitrogen atom of the imidazole ring and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the condensation of 2-(1H-imidazole-2-carbonyl)benzoic acid with n-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-butyl-imidazole
  • 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole
  • 4-Methyl-1H-imidazole-2-carboxaldehyde

Uniqueness

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the butyl group and the benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

62366-81-8

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-butyl-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C15H17N3O2/c1-2-3-8-18-15(20)12-7-5-4-6-11(12)13(19)14-16-9-10-17-14/h4-7,9-10H,2-3,8H2,1H3,(H,16,17)(H,18,20)

InChI Key

WQXOSOLTBMSHIK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

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